

# Application Notes & Protocols: Formulating Piroxicam-Betadex for Controlled-Release Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Piroxicam betadex |           |
| Cat. No.:            | B13784931         | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the formulation and evaluation of a controlled-release oral delivery system for piroxicam, utilizing beta-cyclodextrin (betadex) complexation and a mucoadhesive polymer matrix.

#### Introduction

Piroxicam is a potent non-steroidal anti-inflammatory drug (NSAID) used for conditions like rheumatoid arthritis and osteoarthritis.[1] Its clinical use is often hampered by its poor aqueous solubility (Biopharmaceutics Classification System Class II), which can lead to slow absorption and gastrointestinal side effects.[2][3] Complexation of piroxicam with betadex (β-CD) significantly enhances its solubility and dissolution rate.[4][5] While this is beneficial for rapid onset of action, for chronic conditions, a controlled-release system is often desirable to maintain therapeutic drug levels over an extended period, reduce dosing frequency, and improve patient compliance.[4]

This document outlines a methodology for developing mucoadhesive tablets containing a piroxicam-betadex (P-B) inclusion complex. The strategy involves a dual approach:

• Solubility Enhancement: Forming an inclusion complex of piroxicam with betadex.



 Controlled Release: Incorporating the P-B complex into a hydrophilic mucoadhesive polymer matrix (e.g., Chitosan, HPMC) that swells upon contact with gastrointestinal fluids, forming a gel layer that controls the rate of drug diffusion and release.[2][3]

## Materials and Equipment Materials

- Piroxicam (USP Grade)
- Betadex (β-Cyclodextrin, USP Grade)
- Chitosan (Low Molecular Weight)[2]
- Hydroxypropyl Methylcellulose (HPMC K100)
- Lactose Monohydrate (Diluent)[2]
- Magnesium Stearate (Lubricant)[2]
- Methanol (Analytical Grade)
- Potassium Dihydrogen Phosphate
- Sodium Hydroxide
- Porcine Buccal Mucosa (for ex-vivo testing)
- All other reagents should be of analytical grade.

#### **Equipment**

- Mortar and Pestle
- Hot Air Oven
- Sieves (#60 and #80 mesh)
- Single Punch Tablet Press or Rotary Tablet Press



- USP Dissolution Test Apparatus (Type I or II)
- UV-Visible Spectrophotometer
- Texture Analyzer or modified physical balance
- Digital Vernier Caliper
- Tablet Hardness Tester
- Friability Test Apparatus
- Stability Chambers

#### **Data Presentation: Formulation and Evaluation**

The following tables summarize typical quantitative data obtained during the formulation and evaluation of controlled-release piroxicam-betadex mucoadhesive tablets.

Table 1: Composition of Piroxicam-Betadex Mucoadhesive Tablets

| Ingredient<br>(mg/tablet)                                     | Formulation F1 | Formulation F2 | Formulation F3 |
|---------------------------------------------------------------|----------------|----------------|----------------|
| Piroxicam-Betadex<br>Complex                                  | 115            | 115            | 115            |
| Chitosan                                                      | 50             | 75             | -              |
| HPMC K100                                                     | -              | -              | 75             |
| Lactose Monohydrate                                           | 78             | 53             | 53             |
| Magnesium Stearate                                            | 7              | 7              | 7              |
| Total Weight (mg)                                             | 250            | 250            | 250            |
| Equivalent to 20 mg Piroxicam, prepared in a 1:1 molar ratio. |                |                |                |



Table 2: Physicochemical Evaluation of Mucoadhesive Tablets

| Parameter              | Formulation<br>F1 | Formulation<br>F2 | Formulation<br>F3 | USP Limit |
|------------------------|-------------------|-------------------|-------------------|-----------|
| Hardness (<br>kg/cm ²) | 5.4 ± 0.2         | 5.6 ± 0.3         | 5.8 ± 0.2         | > 4.0     |
| Friability (%)         | 0.55              | 0.48              | 0.42              | < 1.0%    |
| Weight Variation (%)   | ± 1.8             | ± 1.5             | ± 1.6             | ± 5.0%    |
| Drug Content (%)       | 99.1 ± 0.8        | 98.7 ± 1.1        | 99.5 ± 0.9        | 95 - 105% |
| Thickness (mm)         | 3.1 ± 0.1         | 3.0 ± 0.1         | 3.1 ± 0.2         | -         |

Table 3: In-Vitro Drug Release Profile in Simulated Gastric Fluid (pH 1.2)

| Time (hours) | F1 (% Released) | F2 (% Released) | F3 (% Released) |
|--------------|-----------------|-----------------|-----------------|
| 1            | 22.5 ± 2.1      | 18.4 ± 1.9      | 15.6 ± 1.5      |
| 2            | 38.7 ± 2.5      | 31.2 ± 2.2      | 26.8 ± 2.0      |
| 4            | 55.9 ± 3.1      | 48.8 ± 2.8      | 42.5 ± 2.4      |
| 6            | 72.4 ± 3.5      | 65.1 ± 3.0      | 59.3 ± 2.9      |
| 8            | 88.6 ± 3.8      | 81.7 ± 3.4      | 76.4 ± 3.1      |
| 12           | 97.8 ± 4.0      | 95.3 ± 3.6      | 92.1 ± 3.5      |

Table 4: Ex-Vivo Mucoadhesion Strength



| Formulation        | Detachment Force (N) | Work of Adhesion (N⋅mm) |
|--------------------|----------------------|-------------------------|
| F1 (Chitosan 50mg) | 2.8 ± 0.3            | 4.5 ± 0.4               |
| F2 (Chitosan 75mg) | $3.9 \pm 0.4$        | 6.2 ± 0.5               |
| F3 (HPMC 75mg)     | 3.5 ± 0.3            | 5.8 ± 0.6               |

### **Visualized Workflows and Mechanisms**





Click to download full resolution via product page

Caption: Workflow for preparing the Piroxicam-Betadex inclusion complex via the kneading method.





Click to download full resolution via product page

Caption: Logical relationship of the mucoadhesive controlled-release mechanism.





Click to download full resolution via product page

Caption: Overall experimental workflow from formulation to final evaluation of tablets.

# Experimental Protocols Protocol for Preparation of Piroxicam-Betadex Inclusion Complex (Kneading Method)



This protocol is based on the kneading method, which is effective for lab-scale preparation.[5]

- Molar Calculation: Calculate the required weights of piroxicam and betadex for a 1:1 molar ratio.
- Mixing: Place the accurately weighed quantities of piroxicam and betadex into a clean, dry mortar. Mix the powders geometrically for 10 minutes to ensure a homogenous blend.
- Kneading: Slowly add a 1:1 (v/v) mixture of methanol and deionized water dropwise to the powder blend while triturating continuously with the pestle. Continue adding liquid until a thick, consistent paste is formed.
- Drying: Knead the paste for 45 minutes. Transfer the resulting mass to a glass dish and dry in a hot air oven at 40-45°C until it reaches a constant weight.
- Sizing: Scrape the dried complex from the dish, pulverize it gently in the mortar, and pass the resulting powder through an #80 mesh sieve to obtain a fine, uniform powder.
- Storage: Store the prepared inclusion complex in a desiccator over silica gel until further use.

## Protocol for Formulation of Mucoadhesive Tablets (Direct Compression)

Direct compression is a simple and efficient method for tablet manufacturing.[2][7]

- Sieving: Pass the P-B inclusion complex, mucoadhesive polymer (Chitosan/HPMC), and diluent (Lactose) through a #60 mesh sieve to ensure particle size uniformity.
- Blending: Accurately weigh all ingredients as per the formulation table (Table 1) and place them in a polyethylene bag or a suitable blender. Blend for 15 minutes to achieve a uniform mix.
- Lubrication: Add magnesium stearate (pre-sieved through #60 mesh) to the blend and mix for an additional 3-5 minutes. Avoid over-mixing, as this can negatively impact tablet hardness and dissolution.



• Compression: Compress the lubricated blend into tablets using a single punch tablet press fitted with the appropriate tooling (e.g., 8 mm round, flat-faced punches). Adjust the compression force to achieve a target tablet hardness of 5-6 kg/cm<sup>2</sup>.

#### **Protocol for In-Vitro Drug Release Study**

This study simulates the release of the drug in the gastrointestinal tract.[8][9]

- Apparatus Setup: Use a USP Dissolution Apparatus Type I (Basket) or Type II (Paddle). For this protocol, Type I is described.
- Medium: Prepare 900 mL of simulated gastric fluid (pH 1.2, without enzymes) as the dissolution medium. Maintain the temperature at 37 ± 0.5°C.
- Procedure:
  - Place one tablet in each of the six baskets of the apparatus.
  - Set the rotational speed to 50 RPM.[8]
  - Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours).
  - Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain a constant volume (sink conditions).
- Analysis: Filter the collected samples through a 0.45 μm syringe filter. Analyze the filtrate for piroxicam content using a UV-Visible Spectrophotometer at the appropriate wavelength (λmax determined in the same medium).
- Calculation: Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.

#### Protocol for Ex-Vivo Mucoadhesion Strength Measurement

This test measures the force required to detach the tablet from a biological membrane, indicating its adhesive properties.[10][11]



- Tissue Preparation: Obtain fresh porcine buccal mucosa from a local abattoir. Carefully remove the underlying connective and adipose tissues. Isolate a section of the mucosal membrane and store it in simulated saliva or an appropriate buffer at 4°C until use.
- Apparatus Setup: Use a texture analyzer equipped with a mucoadhesion test rig or a modified two-pan physical balance.[12]
- Procedure (Using Texture Analyzer):
  - Securely attach the mucosal tissue to the lower platform of the rig, keeping the mucosal side exposed.
  - Attach a tablet to the upper probe using double-sided adhesive tape.
  - Moisten the tissue surface with a small, controlled volume (e.g., 50 μL) of simulated saliva.
  - Lower the probe to bring the tablet into contact with the mucosal surface. Apply a constant contact force (e.g., 0.5 N) for a fixed duration (e.g., 60 seconds) to allow for adhesion bond formation.
  - Raise the probe at a constant speed (e.g., 0.5 mm/s).
- Data Acquisition: The instrument software will record the force required to detach the tablet from the mucosa as a function of displacement. The peak force is recorded as the mucoadhesive or detachment force. The area under the force-distance curve represents the work of adhesion.[10]

#### **Protocol for Stability Studies**

Stability testing is crucial to determine the shelf-life of the formulation under various environmental conditions, following ICH guidelines.[13][14][15]

- Packaging: Package the tablets in their proposed final packaging (e.g., sealed amber glass bottles or blister packs).
- Storage Conditions: Place the packaged samples in stability chambers set to the following conditions:



- Long-Term Study: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[14]
- Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH.[14]
- Testing Intervals:
  - Long-Term: Withdraw samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
  - Accelerated: Withdraw samples at 0, 3, and 6 months.[15]
- Analysis: At each time point, evaluate the samples for critical quality attributes, including:
  - Physical appearance (color, shape).
  - Hardness and Friability.
  - Drug content (Assay).
  - In-vitro dissolution profile.
  - Presence of any degradation products (using a stability-indicating HPLC method).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is Piroxicam betadex used for? [synapse.patsnap.com]
- 2. In Vitro and Ex Vivo Evaluation of Tablets Containing Piroxicam-Cyclodextrin Complexes for Buccal Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. jyoungpharm.org [jyoungpharm.org]







- 7. jchps.com [jchps.com]
- 8. ijbpas.com [ijbpas.com]
- 9. In Vitro and Ex Vivo Evaluation of Tablets Containing Piroxicam-Cyclodextrin Complexes for Buccal Delivery [mdpi.com]
- 10. Muco-Adhesion Testing | Vici Health Sciences [vicihealthsciences.com]
- 11. stablemicrosystems.com [stablemicrosystems.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Conduct Stability Testing for Modified-Release Formulations in Compliance with Regulatory Guidelines StabilityStudies.in [stabilitystudies.in]
- 14. gmpsop.com [gmpsop.com]
- 15. japsonline.com [japsonline.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Formulating Piroxicam-Betadex for Controlled-Release Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13784931#formulating-piroxicam-betadex-for-controlled-release-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com